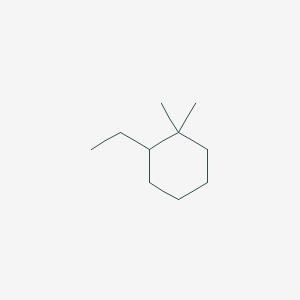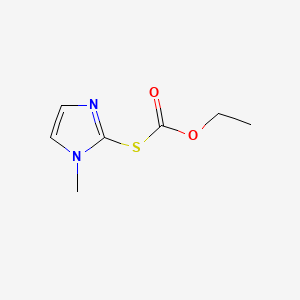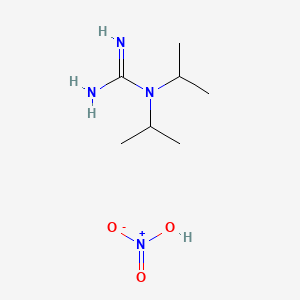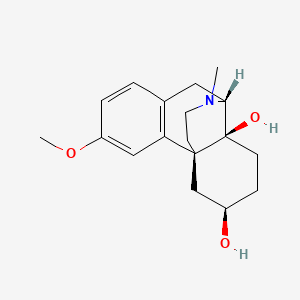
3-Methoxy-17-methyl-morphinan-6-beta,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is a chemical compound belonging to the morphinan class. It is structurally related to morphine and other opioids, characterized by its morphinan backbone with specific functional groups attached. This compound has significant pharmacological properties and is studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives followed by specific hydroxylation reactions to introduce the 6-beta,14-diol functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-17-methyl-morphinan-6-beta,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can alter the double bonds within the morphinan structure.
Substitution: Functional groups on the morphinan backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated morphinan derivatives. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other morphinan derivatives with potential therapeutic uses.
Biology: Research focuses on its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: The compound is investigated for its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signals and the activation of reward pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another morphinan derivative with methylation at different positions.
Oxycodone: A semi-synthetic opioid with structural similarities but distinct pharmacological properties.
Uniqueness
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to bind selectively to certain opioid receptors and its potential for reduced side effects make it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
3205-48-9 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(1R,9R,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-17-11-13(20)5-6-18(17,21)16(19)9-12-3-4-14(22-2)10-15(12)17/h3-4,10,13,16,20-21H,5-9,11H2,1-2H3/t13-,16-,17-,18-/m1/s1 |
Clé InChI |
PJTRXTXJJAGLKK-BNEJOLLZSA-N |
SMILES isomérique |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C=C(C=C4)OC)O)O |
SMILES canonique |
CN1CCC23CC(CCC2(C1CC4=C3C=C(C=C4)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


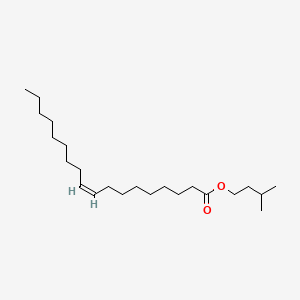
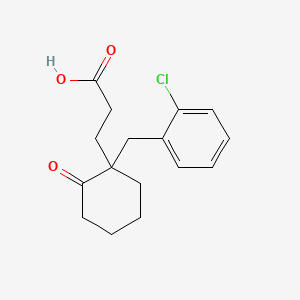
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
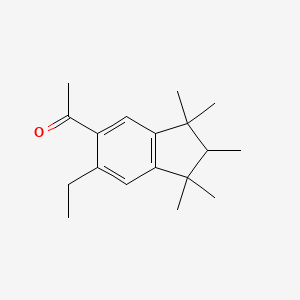
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
